molecular formula C23H19NO4S B11470551 5-Oxo-3-phenyl-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11470551
M. Wt: 405.5 g/mol
InChI Key: UTALNSPICDNKLG-UHFFFAOYSA-N
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Description

5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the phenyl and prop-2-en-1-yloxy groups. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other thienopyridine derivatives and compounds with similar functional groups. Examples include:

  • 5-OXO-3-PHENYL-7-[3-(METHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 5-OXO-3-PHENYL-7-[3-(ETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 5-OXO-3-PHENYL-7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific functional groups and the resulting biological activities. The prop-2-en-1-yloxy group, in particular, may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

5-oxo-3-phenyl-7-(3-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H19NO4S/c1-2-11-28-16-10-6-9-15(12-16)17-13-18(25)24-20-19(14-7-4-3-5-8-14)22(23(26)27)29-21(17)20/h2-10,12,17H,1,11,13H2,(H,24,25)(H,26,27)

InChI Key

UTALNSPICDNKLG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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